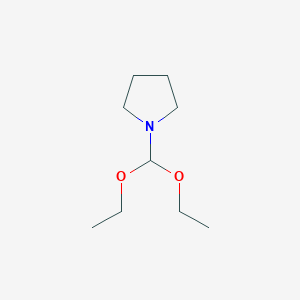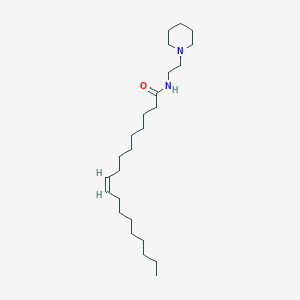
Ethenol;ethenyl acetate;methyl 2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethenol;ethenyl acetate;methyl 2-methylprop-2-enoate: is a compound that consists of three distinct chemical entities: ethenol (commonly known as ethanol), ethenyl acetate (commonly known as vinyl acetate), and methyl 2-methylprop-2-enoate (commonly known as methyl methacrylate). Each of these components has unique properties and applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Ethenol (Ethanol)
Fermentation: Ethanol is produced by the fermentation of carbohydrates by yeast cells.
Hydration of Ethylene: Ethanol can also be synthesized by the hydration of ethylene in the presence of an acidic catalyst.
-
Ethenyl Acetate (Vinyl Acetate)
-
Methyl 2-Methylprop-2-enoate (Methyl Methacrylate)
Acetone Cyanohydrin Method: Methyl methacrylate is synthesized by reacting acetone cyanohydrin with sulfuric acid, followed by esterification with methanol.
Isobutylene Method: Another method involves the oxidation of isobutylene to methacrolein, followed by oxidation to methacrylic acid and esterification with methanol.
Chemical Reactions Analysis
Types of Reactions
-
Ethenol (Ethanol)
-
Ethenyl Acetate (Vinyl Acetate)
-
Methyl 2-Methylprop-2-enoate (Methyl Methacrylate)
Scientific Research Applications
-
Ethenol (Ethanol)
-
Ethenyl Acetate (Vinyl Acetate)
-
Methyl 2-Methylprop-2-enoate (Methyl Methacrylate)
Mechanism of Action
-
Ethenol (Ethanol)
-
Ethenyl Acetate (Vinyl Acetate)
-
Methyl 2-Methylprop-2-enoate (Methyl Methacrylate)
Comparison with Similar Compounds
-
Ethenol (Ethanol)
-
Ethenyl Acetate (Vinyl Acetate)
-
Methyl 2-Methylprop-2-enoate (Methyl Methacrylate)
This article provides a comprehensive overview of the compound “Ethenol;ethenyl acetate;methyl 2-methylprop-2-enoate,” covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
54626-91-4 |
|---|---|
Molecular Formula |
C11H18O5 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
ethenol;ethenyl acetate;methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C5H8O2.C4H6O2.C2H4O/c1-4(2)5(6)7-3;1-3-6-4(2)5;1-2-3/h1H2,2-3H3;3H,1H2,2H3;2-3H,1H2 |
InChI Key |
GDFYZCPHYBHGRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OC.CC(=O)OC=C.C=CO |
Related CAS |
54626-91-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


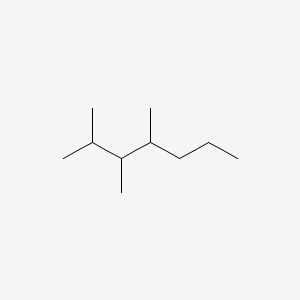
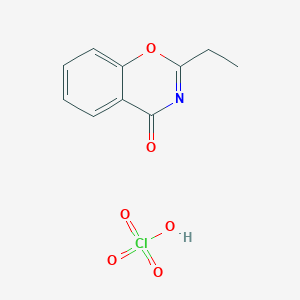

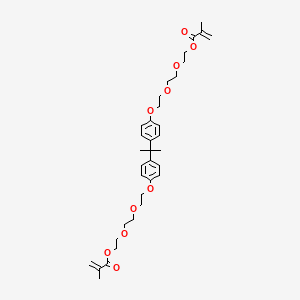
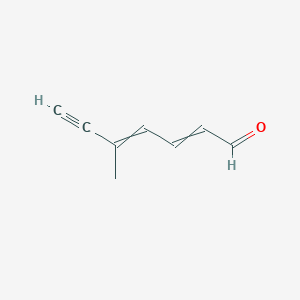
![Bicyclo[3.3.1]nonane-2-carbaldehyde](/img/structure/B14641664.png)
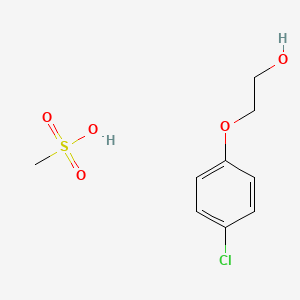
![6,6-Dichloro-3,3-dimethyl-3-silabicyclo[3.1.0]hexane](/img/structure/B14641672.png)


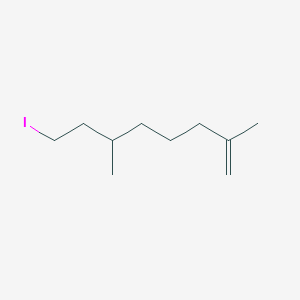
![Methyl (E)-3-[2-[2-[(E)-2-methoxycarbonylvinyl]phenyl]phenyl]prop-2-enoate](/img/structure/B14641696.png)
